(5,5-Difluoro-1,3-dioxan-2-yl)methanol
Description
(5,5-Difluoro-1,3-dioxan-2-yl)methanol is a fluorinated dioxane derivative characterized by a six-membered 1,3-dioxane ring with two fluorine atoms at the 5,5-positions and a hydroxymethyl group at the 2-position.
Properties
Molecular Formula |
C5H8F2O3 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
(5,5-difluoro-1,3-dioxan-2-yl)methanol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-9-4(1-8)10-3-5/h4,8H,1-3H2 |
InChI Key |
UXKITILKIDXRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CO)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
(5,5-Dimethyl-1,3-dioxan-2-yl)methanol (1e)
- Structure : Replaces the 5,5-difluoro groups with 5,5-dimethyl substituents.
- Synthesis : Prepared via Baeyer-Villiger oxidation of β-O-substituted primary alcohols, as described in . The dimethyl groups confer steric bulk and hydrophobicity, reducing polarity compared to the difluoro analog .
- Reactivity : Oxidation studies show that the dimethyl-substituted dioxane undergoes regioselective transformations influenced by the migratory aptitude of the alkyl groups, a behavior that may differ in the fluorinated analog due to electronic effects .
2-Phenyl-1,3-dioxane-5,5-dimethanol
- Structure : Contains a phenyl group at the 2-position and dual hydroxymethyl groups at 5,5-positions.
- The dual hydroxymethyl groups enhance hydrogen-bonding capacity, contrasting with the single hydroxymethyl group in the target compound .
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic Acid
- Structure : Features a nitro group and trimethyl-dioxane moiety.
- Reactivity : The electron-withdrawing nitro group enhances acidity (pKa ~3–4) and reactivity in electrophilic substitution reactions, a property absent in the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
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